5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
“5-(2-Bromophenyl)-1H-tetrazole” is a laboratory chemical . It is not recommended for food, drug, pesticide, or biocidal product use . It is a 5-substituted 1H-tetrazole . It can be synthesized via silica-supported sulfuric acid-catalyzed [3+2] cycloaddition of nitriles and sodium azide .
Synthesis Analysis
The synthesis of “5-(2-Bromophenyl)-1H-tetrazole” involves the reaction of 5-(2-bromophenyl)-1H-tetrazole with ethyl 2-cyanoacetate. The reaction seems to be compatible with a range of functional groups .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Chemical Reactions Analysis
The reaction of 5-(2-bromophenyl)-1H-tetrazole with ethyl 2-cyanoacetate has been reported. The reaction seems to proceed via an efficient series of HBr eliminations .Scientific Research Applications
Noncovalent Interactions and Crystal Structure Analysis
5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine and its derivatives have been studied for their crystal structures and noncovalent interactions. For instance, El-Emam et al. (2020) analyzed hybrid derivatives of this compound, focusing on quantum theory and intermolecular interaction energies. The study highlighted significant noncovalent interactions, particularly in compounds with halogen substitutions like bromine (El-Emam et al., 2020).
Molecular Co-crystal Formation
Smith and Lynch (2013) investigated the formation of molecular co-crystals involving this compound. Their research provided insights into hydrogen bonding and molecular interactions in the crystal structures of these co-crystals (Smith & Lynch, 2013).
Corrosion Inhibition
Kaya et al. (2016) conducted a study on the corrosion inhibition performance of various thiazole and thiadiazole derivatives, including this compound. Their work combined density functional theory calculations and molecular dynamics simulations to predict the inhibition performance against iron corrosion (Kaya et al., 2016).
Synthesis and X-ray Studies
Dani et al. (2013) explored the synthesis and characterization of various thiadiazol-2-amines, including their crystal structures and intramolecular interactions. Their research provides insight into the stability and molecular configurations of these compounds (Dani et al., 2013).
Acetylcholinesterase-Inhibition Activities
Zhu et al. (2016) synthesized derivatives of this compound and tested their acetylcholinesterase-inhibition activities, which are relevant in the context of neurodegenerative diseases (Zhu et al., 2016).
Safety and Hazards
The safety data sheet for a similar compound, “5-(2-Bromophenyl)-1H-tetrazole”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as flammable solids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .
properties
IUPAC Name |
5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRTXCXQYJBPPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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